molecular formula C18H19ClN2O3 B5778864 ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate

ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate

Cat. No. B5778864
M. Wt: 346.8 g/mol
InChI Key: HGEZRKTUAGFZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-677 or Ibutamoren and belongs to the class of selective androgen receptor modulators (SARMs). In

Mechanism of Action

Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate works by stimulating the production of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. These hormones play a crucial role in regulating various physiological processes such as muscle growth, bone density, and metabolism. Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate also binds selectively to androgen receptors, which promotes muscle growth and strength.
Biochemical and Physiological Effects:
Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has been shown to increase muscle mass and strength in both animals and humans. It also improves bone density, which can help prevent osteoporosis. Additionally, this compound has been shown to improve sleep quality and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its ability to selectively bind to androgen receptors, which makes it a useful tool for studying the effects of androgen receptor activation. However, one limitation of using this compound is its potential to cause side effects such as increased blood pressure and insulin resistance.

Future Directions

There are several future directions for research on Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate. One area of interest is its potential to treat age-related diseases such as Alzheimer's and Parkinson's. Another area of research is its potential to improve bone density and prevent osteoporosis. Additionally, more research is needed to understand the long-term effects of Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate on human health and its potential as a performance-enhancing drug.

Synthesis Methods

The synthesis of Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate involves the reaction of 2-(4-chlorophenyl)ethylamine with ethyl isocyanate followed by esterification with 4-carbomethoxybenzoic acid. This process yields a white crystalline powder that is soluble in DMSO and ethanol.

Scientific Research Applications

Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, sports, and aging research. In medicine, Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has shown promising results in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. In sports, this compound has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength. In aging research, Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has been studied for its potential to increase lifespan and improve cognitive function.

properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-24-17(22)14-5-9-16(10-6-14)21-18(23)20-12-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEZRKTUAGFZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate

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